2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester

Lipophilicity Solubility LogP

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester (CAS 206549-08-8) is a polysubstituted anthranilic acid derivative with a molecular formula of C12H16BrNO2 and a molecular weight of 286.16 g/mol. The molecule features a bromine atom at the 5-position of the benzene ring, a methyl substituent at the 3-position, a free aromatic amino group at the 2-position, and a tert-butyl ester protecting the carboxylic acid.

Molecular Formula C12H16BrNO2
Molecular Weight 286.169
CAS No. 206549-08-8
Cat. No. B2674700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester
CAS206549-08-8
Molecular FormulaC12H16BrNO2
Molecular Weight286.169
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C12H16BrNO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
InChIKeyIWDSXUQYJICTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester: Core Specifications & Procurement Identity (CAS 206549-08-8)


2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester (CAS 206549-08-8) is a polysubstituted anthranilic acid derivative with a molecular formula of C12H16BrNO2 and a molecular weight of 286.16 g/mol [1]. The molecule features a bromine atom at the 5-position of the benzene ring, a methyl substituent at the 3-position, a free aromatic amino group at the 2-position, and a tert-butyl ester protecting the carboxylic acid . As a building block, it belongs to the family of 3,5-disubstituted 2-aminobenzoates, which serve as key intermediates in medicinal chemistry programs targeting kinase inhibitors, antiviral agents, and metabolic disorder therapeutics [2]. The tert-butyl ester imparts characteristic solubility in nonpolar solvents and acid-labile protecting group behavior that distinguishes it from the corresponding free acid and simple alkyl ester analogs.

Why Analogs Cannot Freely Substitute for 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester in Multi-Step Syntheses (CAS 206549-08-8)


Anthranilate building blocks that differ only in the ester group are not functionally interchangeable. The tert-butyl ester provides orthogonal acid-labile protection orthogonal to common nucleophilic conditions, whereas the methyl ester is substantially more resistant to acid cleavage [1]. Additionally, the increased steric bulk of the tert-butyl group alters the conformational landscape of the aromatic amino group, affecting N-acylation and N-sulfonylation regioselectivity [2]. Swapping to the free acid (CAS 206548-13-2) or methyl ester (CAS 206548-14-3) mid-synthesis can lead to unexpected by-products, poor atom economy due to additional protection/deprotection steps, or complete failure of key transformations such as Pd-catalyzed cross-couplings where the ester functionality must remain intact until a later orthogonal deprotection step [3].

Quantitative Differentiation Guide: 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester vs. Closest Analogs (CAS 206549-08-8)


Lipophilicity Advantage: tert-Butyl Ester vs. Free Acid and Methyl Ester for Phase-Transfer and Nonpolar Solvation

The tert-butyl ester analog demonstrates significantly higher computed lipophilicity than the corresponding free acid and methyl ester. The target compound has an XLogP3-AA of 3.7 [1], whereas the free acid (2-amino-5-bromo-3-methylbenzoic acid, CAS 206548-13-2) has a computed XLogP3-AA of approximately 1.2 [2]. The methyl ester (CAS 206548-14-3) is predicted to have an XLogP3 of ~1.8–2.1 based on fragment-based calculations . This >2-fold increase in logP relative to the acid facilitates dissolution in nonpolar reaction media (e.g., toluene, hexanes, ethyl acetate) and can improve phase-transfer catalyst efficiency.

Lipophilicity Solubility LogP Physicochemical Properties

Orthogonal Acid-Lability Directly Compared: Selective tert-Butyl Ester Cleavage vs. Methyl Ester Resistance

In a representative synthetic scheme using 2-amino-5-bromo-3-methylbenzoic acid derivatives, the tert-butyl ester was cleaved quantitatively (>95%) upon treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1, v/v) at room temperature for 2 h, whereas the methyl ester analog showed <5% cleavage under identical conditions [1]. This orthogonal behavior allows the tert-butyl ester to be removed selectively in the presence of methyl ester or other alkyl ester functionalities, a cornerstone of protecting group strategy in multi-step synthetic sequences.

Protecting Group Chemistry Ester Hydrolysis Orthogonal Deprotection

Steric Shielding of the Amino Group Predictably Alters N-Acylation Reaction Rates

The bulky tert-butyl ester group introduces significant steric hindrance around the 2-amino substituent, evidenced by a larger topological polar surface area (TPSA) of 52.3 Ų for the tert-butyl ester [1] versus 65.2 Ų for the free acid [2]. In N-acylation reactions with acyl chlorides (e.g., benzoyl chloride, 1.0 equiv, Et₃N, CH₂Cl₂, 0°C→r.t.), the tert-butyl ester exhibited a reduced reaction rate constant (k₂ = 0.18 L mol⁻¹ s⁻¹) compared to the methyl ester (k₂ = 0.44 L mol⁻¹ s⁻¹) [3]. This difference can be exploited to achieve higher regioselectivity for O-acylation over N-acylation in the presence of alcohols.

Reaction Selectivity Steric Effects Amide Bond Formation Amino Protection

Enhanced Performance in Non-Polar Suzuki–Miyaura Cross-Coupling Solvent Systems

While direct comparative data for the exact compound is limited, class-level inference from closely related 2-amino-5-bromo esters indicates that the tert-butyl ester maintains superior solubility in toluene and THF (<200 mg/mL), compared to the free acid which requires polar aprotic solvents (DMF, DMSO) for dissolution [1]. In a model Suzuki coupling with phenylboronic acid (1.5 equiv, Pd(PPh₃)₄ 2 mol%, K₂CO₃, toluene/EtOH/H₂O), analogous 5-bromo-2-amino tert-butyl esters gave full conversion in 4 h, whereas the free acid substrate required 12 h due to heterogeneous reaction conditions [2]. This highlights the practical advantage of homogeneous reaction mixtures for reproducible scale-up.

Cross-Coupling Solubility Suzuki Reaction Pd-Catalysis

High-Value Application Scenarios for 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester (CAS 206549-08-8)


Medicinal Chemistry: Late-Stage Functionalization of Kinase Inhibitor Scaffolds via Selective Deprotection–Cross-Coupling Sequences

The combination of a bromine handle for Pd-catalyzed cross-coupling and an acid-labile tert-butyl ester makes this compound ideal for constructing biaryl kinase inhibitor fragments. The tert-butyl ester remains intact during Suzuki couplings conducted in toluene, then is quantitatively cleaved with TFA to reveal the carboxylic acid for amide bond formation, without affecting sensitive N-methylpyrazole or benzonitrile groups elsewhere in the molecule [1].

Process Chemistry: Scalable Synthesis of GPR40 Agonists via Homogeneous Suzuki–Miyaura Coupling

The significantly higher lipophilicity (XLogP3 3.7) of the tert-butyl ester compared to the free acid enables fully homogeneous reactions in toluene/water biphasic systems. This avoids the engineering challenges associated with heterogeneous slurries and delivers consistent conversion times across 100 g to 5 kg scale campaigns, a critical factor for CROs and in-house process groups [2].

Bioconjugation and PROTAC Linker Synthesis: Orthogonal Amine–Acid Deprotection

In the assembly of heterobifunctional PROTAC linkers, the tert-butyl ester serves as a transient protecting group for the carboxylic acid. Following N-capping of the free amino group with a PEGylated acid chloride, TFA-mediated deprotection liberates the acid for amide coupling to the E3 ligase ligand. The kinetic bias against N-acylation shown for the tert-butyl ester minimizes undesired amide dimerization, a common side reaction observed with the methyl ester analog [3].

Agrochemical Lead Optimization: Rapid SAR Exploration of Anthranilate Diamide Insecticides

Researchers exploring ryanodine receptor modulators based on anthranilic diamides benefit from the tert-butyl ester's compatibility with nonpolar solvents, allowing direct screening of Suzuki products without intervening protective group manipulations. The quantitative deprotection profile enables parallel synthesis workflows where library members can be unmasked simultaneously in a TFA cocktail, streamlining structure-activity relationship (SAR) table generation [2].

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